molecular formula C10H9FO3 B598351 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, (2S)- CAS No. 129101-36-6

2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, (2S)-

Cat. No. B598351
M. Wt: 196.177
InChI Key: ZNJANLXCXMVFFI-VIFPVBQESA-N
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Description

“2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, (2S)-” is a chemical compound that belongs to the class of benzopyrans . It has a molecular formula of C10H9FO3 and a molecular weight of 196.18 .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzopyran core, which is a fused two-ring system, consisting of a benzene ring and a pyran ring . The presence of a fluorine atom and a carboxylic acid group contributes to the unique properties of this compound .


Physical And Chemical Properties Analysis

This compound is a solid with a white to light yellow color . It has good solubility in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but it is insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Chemical compounds with complex structures, such as benzopyran derivatives, often serve as key subjects in organic synthesis research. They can be used to explore new synthetic pathways, understand chemical reactivity, and develop new catalysts or reagents. For example, research on benzopyran compounds has provided insights into new synthetic routes for producing pharmacologically active molecules (Moszner, Salz, & Zimmermann, 2005)[https://consensus.app/papers/chemical-aspects-selfetching-adhesives-review-moszner/6bf2964cf83a5b769a86263d5b4d10a4/?utm_source=chatgpt].

Pharmacological Applications

Compounds with a benzopyran core are extensively studied for their pharmacological properties. They are found in various natural products and synthetic molecules with potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant activities. For instance, studies on related compounds have explored their roles in targeting specific biological pathways or receptors (Kyriakou et al., 2015)[https://consensus.app/papers/nbome-potent-hallucinogenspharmacology-methods-kyriakou/01f922f03e2a5f0a9976046b2d72f249/?utm_source=chatgpt].

Environmental and Ecotoxicology Studies

Research on the environmental fate, ecotoxicology, and bioaccumulation of chemical compounds, including those with benzopyran structures, is critical. These studies help assess the environmental impact of chemical pollutants and understand their interactions with living organisms (Stackelberg, 2013)[https://consensus.app/papers/review-carcinogenic-outcomes-potential-mechanisms-stackelberg/694b8f68848c59b0bc369916bafb79ea/?utm_source=chatgpt].

Material Science

In materials science, benzopyran derivatives can be investigated for their potential applications in creating new materials with unique properties, such as photoreactive polymers or organic semiconductors. Research in this area focuses on exploiting the organic compound's structural features to design materials with specific functions (Mitra et al., 2022)[https://consensus.app/papers/human-skin-volatolome-systematic-review-untargeted-mass-mitra/5f913d9e3b795ca4886761ea6cb14cf2/?utm_source=chatgpt].

Safety And Hazards

This compound may pose certain hazards. It’s recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188605
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, (2S)-

CAS RN

129101-36-6
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129101-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-fluoro-3,4-dihydro-2H-1-Benzopyran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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